molecular formula C16H21NO3 B10823627 (R,S)-hydroxy Ramelteon Metabolite M-II

(R,S)-hydroxy Ramelteon Metabolite M-II

Cat. No.: B10823627
M. Wt: 275.34 g/mol
InChI Key: FGFNIJYHXMJYJN-UHFFFAOYSA-N
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Description

(R,S)-hydroxy Ramelteon Metabolite M-II is an active metabolite of Ramelteon, a melatonin receptor agonist used primarily for the treatment of insomnia. This compound is known for its role in the pharmacokinetics of Ramelteon, contributing to its therapeutic effects by interacting with melatonin receptors in the brain .

Preparation Methods

The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II involves several steps, starting from the parent compound, Ramelteon. The primary synthetic route includes hydroxylation reactions facilitated by cytochrome P450 enzymes, specifically CYP1A2, CYP2C, and CYP3A4 . Industrial production methods typically involve optimizing these enzymatic reactions to ensure high yield and purity of the metabolite.

Chemical Reactions Analysis

(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by cytochrome P450 enzymes, converting Ramelteon to its hydroxy metabolite.

    Reduction: Although less common, reduction reactions can modify the hydroxyl group, affecting the compound’s activity.

    Substitution: This reaction can occur at the hydroxyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives of Ramelteon .

Scientific Research Applications

(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,S)-hydroxy Ramelteon Metabolite M-II involves its interaction with melatonin receptors, specifically MT1 and MT2 receptors in the brain. By binding to these receptors, the compound helps regulate the sleep-wake cycle, promoting sleep onset and maintenance. The molecular targets include the suprachiasmatic nucleus, which is responsible for controlling circadian rhythms .

Comparison with Similar Compounds

(R,S)-hydroxy Ramelteon Metabolite M-II is unique compared to other similar compounds due to its specific interaction with melatonin receptors and its role as an active metabolite of Ramelteon. Similar compounds include:

    Tasimelteon: Another melatonin receptor agonist used for non-24-hour sleep-wake disorder.

    Agomelatine: Used for the treatment of major depressive disorder with a unique profile of receptor interactions.

    Prolonged-release melatonin: Used for insomnia, particularly in older adults

These compounds share similar therapeutic targets but differ in their pharmacokinetic profiles and receptor binding affinities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)

InChI Key

FGFNIJYHXMJYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O

Origin of Product

United States

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